molecular formula C8H13NO4 B020719 Boc-L-Serine-beta-Lactone CAS No. 98541-64-1

Boc-L-Serine-beta-Lactone

Cat. No. B020719
CAS RN: 98541-64-1
M. Wt: 187.19 g/mol
InChI Key: HRJDEHQWXAPGBG-YFKPBYRVSA-N
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Description

Synthesis Analysis

  • Boc-L-Serine-beta-Lactone can be synthesized from serine via its β-lactone with selenides and tellurides, retaining the stereochemistry of serine (Schneider et al., 2006).
  • The synthesis of histidinoalanine, which involves the opening of N-Cbz-D-serine-β-lactone, highlights the utility of serine-derived β-lactones in peptide synthesis (Taylor & De Silva, 2011).

Molecular Structure Analysis

  • X-ray analysis of serine-derived compounds like the constrained dipeptide surrogates shows that the molecular structure of serine-based compounds, including Boc-L-Serine-beta-Lactone, can provide insights into peptide mimicry (Mulamreddy & Lubell, 2021).
  • Crystallographic studies of serine β-lactones reveal their potential as enzyme inhibitors, demonstrating the importance of molecular structure in biological activity (Usher et al., 1998).

Chemical Reactions and Properties

  • Serine β-lactones are known to inhibit class C beta-lactamases, a class of enzymes in bacteria, suggesting their potential in antibiotic resistance research (Beesley et al., 1983).
  • The specific reactivity of Boc-L-Serine-beta-Lactone with various enzymes and substrates highlights its unique chemical behavior in biological systems.

Physical Properties Analysis

  • The physical properties of Boc-L-Serine-beta-Lactone, such as solubility and stability, are influenced by its molecular structure. Studies on similar serine-derived compounds suggest that these properties are crucial for their application in peptide synthesis and pharmaceutical research.

Chemical Properties Analysis

  • Boc-L-Serine-beta-Lactone's chemical properties, including reactivity and potential as an inhibitor, are integral to its applications in biochemistry and pharmaceutical research. Its role as an inhibitor of serine beta-lactamases underlines its significance in addressing antibiotic resistance (Chen et al., 2006).

Scientific Research Applications

  • Field: Biosynthesis and Chemical Diversity

    • Application : Boc-L-Serine-beta-Lactone is used in the biosynthesis of β-lactone natural products . These natural products are chemically diverse and have high clinical potential .
    • Methods : The biosynthesis involves enzymatic β-lactone ring closure via ATP-dependent synthetases, intramolecular cyclization from seven-membered rings, and thioesterase-mediated cyclization during release from nonribosomal peptide synthetase assembly lines .
    • Results : Over 30 core scaffolds of β-lactone natural products have been described to date, many with potent bioactivity against bacteria, fungi, or human cancer cell lines .
  • Field: Peptide Synthesis

    • Application : Boc-L-Serine-beta-Lactone is used as a building block in peptide synthesis .
  • Field: Cancer Research

    • Application : Boc-L-Serine-beta-Lactone is used as a precursor to tumor selective derivatives .

Safety And Hazards

When handling Boc-L-Serine-beta-Lactone, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid ingestion and inhalation. Avoid contact with skin, eyes or clothing. Avoid dust formation .

Future Directions

Boc-L-Serine-beta-Lactone is a precursor to tumor selective derivatives . β-Lactones are strained rings that are useful organic synthons and pharmaceutical warheads . Over 30 core scaffolds of β-lactone natural products have been described to date, many with potent bioactivity against bacteria, fungi, or human cancer cell lines . β-Lactone natural products are chemically diverse and have high clinical potential .

properties

IUPAC Name

tert-butyl N-[(3S)-2-oxooxetan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-8(2,3)13-7(11)9-5-4-12-6(5)10/h5H,4H2,1-3H3,(H,9,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJDEHQWXAPGBG-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376803
Record name tert-Butyl [(3S)-2-oxooxetan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-Butoxycarbonyl)-L-serine beta-Lactone

CAS RN

98541-64-1
Record name tert-Butyl [(3S)-2-oxooxetan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SR Fleming - 2020 - search.proquest.com
mRNA Display is an increasingly popular technique in pharmaceutical sciences to make highly diverse peptide libraries to pan for protein inhibitors. The current state of the art applies …
Number of citations: 3 search.proquest.com

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